

Biological activity of Ethyl 3-oxotetradecanoate compared to other fatty acid esters.

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Compound of Interest

Compound Name: Ethyl 3-oxotetradecanoate

Cat. No.: B1296510

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A Comparative Guide to the Biological Activity of **Ethyl 3-oxotetradecanoate** and Other Fatty Acid Esters

Introduction

Fatty acid esters (FAEs) are a diverse class of molecules that play crucial roles in various biological processes. Their chemical structures, characterized by a fatty acid linked to an alcohol, bestow upon them a range of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This guide provides a comparative analysis of the biological activity of **Ethyl 3-oxotetradecanoate**, a β -keto ester, alongside other well-studied fatty acid esters. By presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

While direct experimental data for **Ethyl 3-oxotetradecanoate** is not extensively available in the current literature, its structural features as a β -keto ester suggest potential biological activities. β -keto esters are known to be reactive compounds and can participate in various biological interactions. For instance, some β -keto esters have been investigated for their ability to inhibit bacterial quorum sensing, a cell-to-cell communication process crucial for bacterial virulence. This guide will, therefore, draw comparisons with other FAEs for which there is established experimental evidence of biological activity.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of various fatty acid esters.

Table 1: Antimicrobial Activity of Fatty Acid Esters

Fatty Acid Ester	Microorganism	Activity Metric (Unit)	Value
Ethyl Lauroyl Arginate	Staphylococcus aureus	MIC (µg/mL)	4 - 100[1]
Escherichia coli		MIC (µg/mL)	12[1]
Lauric Acid Monoesters	Methicillin-resistant Staphylococcus aureus (MRSA)	MIC (µl/mL)	≤4[2][3]
Lauric Acid	Staphylococcus aureus	MIC (µg/mL)	156[4]
cis-Oleic Acid	Staphylococcus aureus	MIC (mg/mL)	25.0[5]
β-amyrin tetradecanoate	Staphylococcus aureus	MIC (mg/mL)	100.0[5]

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Fatty Acid Esters

Fatty Acid Ester	Model	Key Findings
Methyl Palmitate	LPS-stimulated RAW cells	Decreased nitric oxide release and TNF- α ; increased IL-10[6]
Ethyl Palmitate	Carrageenan-induced rat paw edema	Reduction of paw edema and PGE2 levels[7]
Myristic Acid	LPS-induced BV-2 microglial cells	Inhibited inflammatory response via the NF- κ B pathway[8]

LPS: Lipopolysaccharide; TNF- α : Tumor Necrosis Factor-alpha; IL-10: Interleukin-10; PGE2: Prostaglandin E2; NF- κ B: Nuclear Factor kappa B

Table 3: Cytotoxic Activity of Fatty Acid Esters

Fatty Acid Ester	Cell Line	Activity Metric (Unit)	Value
Ethyl Palmitate	Human endometrial cancer cells (RL95-2)	ED50 (μ M) at 24h	69.51[9]
Human endometrial cancer cells (HEC-1-A)	ED50 (μ M) at 48h	56.89[9]	
Palmitic Acid	Human leukemic cells (MOLT-4)	Apoptosis-inducing concentration (μ g/mL)	50[10]
t-Butyl Palmitate	Adherent and suspension colon cancer cell lines	-	4-6 times more active than palmitic acid[11]
Amyl Palmitate	Adherent and suspension colon cancer cell lines	-	4-6 times more active than palmitic acid[11]

ED50: Effective Dose, 50%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Protocol: Broth Microdilution Method[12]

- **Preparation of Inoculum:** A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Serial Dilution of Test Compound:** The fatty acid ester is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
- **Incubation:** The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
- **Determination of MIC:** The MIC is determined as the lowest concentration of the fatty acid ester at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Protocol:[7]

- **Animal Model:** Male Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment with free access to water.
- **Compound Administration:** The test compound (fatty acid ester) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
- **Induction of Inflammation:** One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
- **Measurement of Paw Edema:** The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
- **Calculation of Inhibition:** The percentage inhibition of paw edema is calculated for each group relative to the control group.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:[[13](#)]

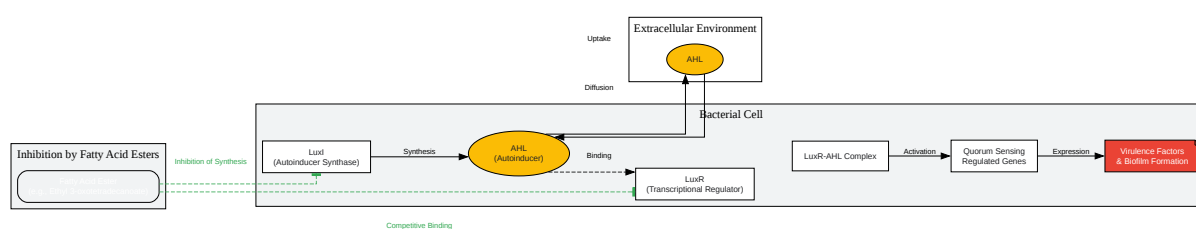
- **Cell Culture:** The target cancer cell line (e.g., HeLa, HepG2) is cultured in a suitable medium and seeded into a 96-well plate at a density of 5,000-10,000 cells per well. The plate is incubated for 24 hours to allow cell attachment.
- **Compound Treatment:** The cells are treated with various concentrations of the fatty acid ester for a specified period (e.g., 24, 48, or 72 hours). A control group receives the vehicle only.
- **MTT Addition:** After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours at 37°C.

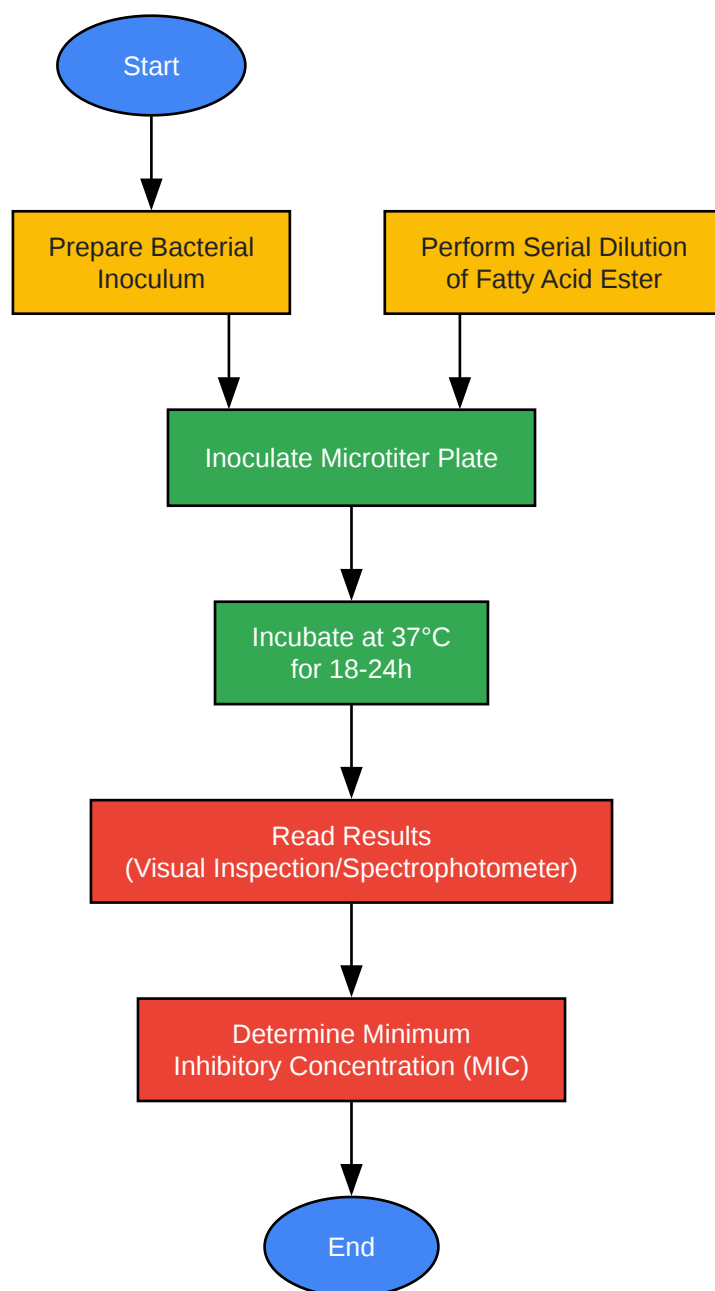
- **Formazan Solubilization:** The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., dimethyl sulfoxide or isopropanol).
- **Absorbance Measurement:** The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the control.

Mandatory Visualization

Bacterial Quorum Sensing Inhibition Pathway

Many fatty acids and their derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. The following diagram illustrates a generalized LuxI/LuxR-type QS system in Gram-negative bacteria and potential points of inhibition by fatty acid esters.





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